molecular formula C18H18O4 B14516141 2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid CAS No. 62809-88-5

2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid

Katalognummer: B14516141
CAS-Nummer: 62809-88-5
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: QSTGZTPUQFCVJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid is an organic compound with a complex structure that includes a phenoxy group, a methylbenzoyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-methylbenzoyl chloride with 3-hydroxyacetophenone to form an intermediate, which is then reacted with 2-methylpropanoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2RS)-2-[3-(4-Methylbenzoyl)phenyl]propanoic Acid: This compound is structurally similar and shares some chemical properties.

    2-Methyl-4-(2-methylbenzamido)benzoic acid:

Uniqueness

2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

62809-88-5

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

2-methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid

InChI

InChI=1S/C18H18O4/c1-12-7-9-13(10-8-12)16(19)14-5-4-6-15(11-14)22-18(2,3)17(20)21/h4-11H,1-3H3,(H,20,21)

InChI-Schlüssel

QSTGZTPUQFCVJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.